molecular formula C14H18NO5P B3054935 2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione CAS No. 62514-90-3

2-(2-Diethoxyphosphorylethyl)isoindole-1,3-dione

Cat. No. B3054935
CAS RN: 62514-90-3
M. Wt: 311.27 g/mol
InChI Key: IQYFOIPYVGDPHE-UHFFFAOYSA-N
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Patent
US08541448B2

Procedure details

Into a 500-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of diethyl 2-(1,3-dioxoisoindolin-2-yl)ethylphosphonate (5 g, 16.08 mmol, 1.00 equiv) in ethanol (200 mL) and hydrazine hydrate (8 g, 160.00 mmol, 9.95 equiv). The resulting solution was stirred for 12 h at room temperature. The solids were filtered and the resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane/methanol (9:1). This resulted in 1.5 g (51%) of diethyl 2-aminoethylphosphonate as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH2:13][P:14](=[O:21])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17].O.NN>C(O)C>[NH2:3][CH2:12][CH2:13][P:14](=[O:21])([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCP(OCC)(OCC)=O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 12 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under vacuum
WASH
Type
WASH
Details
eluted with dichloromethane/methanol (9:1)
CUSTOM
Type
CUSTOM
Details
This resulted in 1.5 g (51%) of diethyl 2-aminoethylphosphonate as colorless oil

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NCCP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.